![molecular formula C8H14N2O2 B3001199 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one CAS No. 2089255-18-3](/img/structure/B3001199.png)
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C8H14N2O2 and its molecular weight is 170.212. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A study by (Yang et al., 2019) synthesized novel derivatives of 1-oxa-4-azaspiro[4.5]decan-3-one and evaluated their antitumor activities. The compounds exhibited moderate to potent activity against various human cancer cell lines, with some showing promising results as potential anticancer agents.
Antiviral Activity
Apaydın et al. (2019) synthesized 1-thia-4-azaspiro[4.5]decan-3-one derivatives and tested their activity against human coronavirus and influenza virus. Some compounds showed significant inhibitory effects on human coronavirus replication, highlighting the potential of these compounds in antiviral drug development. (Apaydın et al., 2019)
Antimicrobial Agents
Al-Ahmadi (1996) investigated the synthesis of bispiroheterocyclic systems derived from 1-oxa-4-thiaspiro[4.5]-decan-3-one and their antimicrobial activities. These compounds were evaluated against various microbes and compared with standard drugs, suggesting their potential as antimicrobial agents. (Al-Ahmadi, 1996)
Neuropharmacology
Leslie et al. (2010) explored a novel series of 1-oxa-3-azaspiro[4.5]decan-2-one derivatives as NPY Y5 antagonists, which showed promise in neuropharmacology, particularly in appetite regulation. (Leslie et al., 2010)
Antihypertensive Activity
Caroon et al. (1981) synthesized and evaluated the antihypertensive activity of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, revealing their potential as antihypertensive agents. (Caroon et al., 1981)
Chemical Synthesis and Structural Studies
Various studies have focused on the chemical synthesis and structural analysis of compounds related to 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one. This includes the synthesis of novel spirocarbamate derivatives (Wu et al., 1995) and exploration of their crystal structures (Wen, 2002).
Direcciones Futuras
Spiro compounds are attracting attention as scaffolds in the search for modern drugs . The introduction of at least one heterocycle into spiro compounds significantly increases the value of this scaffold as a precursor for the production of drugs . In particular, spiro compounds containing a saturated pyrrolidine ring are intensively studied in reactions with compounds containing pharmacophoric groups .
Mecanismo De Acción
Target of Action
The primary target of 4-Amino-8-oxa-2-azaspiro[4.5]decan-3-one is the SHP2 enzyme . SHP2 is a ubiquitously expressed enzyme involved in cell signal transduction downstream of various Receptor Tyrosine Kinases (RTKs) .
Mode of Action
This compound acts as an allosteric inhibitor of the SHP2 enzyme . It binds to the SHP2 enzyme, leading to the distortion of the N-SH2 domain from the PTP domain, which makes the catalytic site accessible to substrates and changes SHP2 to the “on” state .
Biochemical Pathways
The compound affects various biochemical pathways, including the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways . These pathways play crucial roles in cell proliferation, survival, differentiation, migration, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of the SHP2 enzyme. This inhibition can modulate the activation of T cells and other immune responses . The compound’s effects on the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT pathways also have significant implications for cell proliferation, survival, differentiation, migration, and apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature Additionally, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment
Propiedades
IUPAC Name |
4-amino-8-oxa-2-azaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-6-7(11)10-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZZFACXEUCGTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC(=O)C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001118.png)
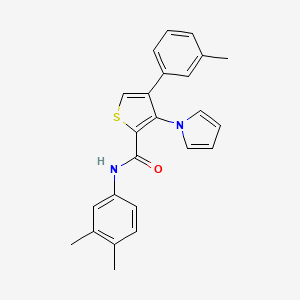
![3-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3001125.png)
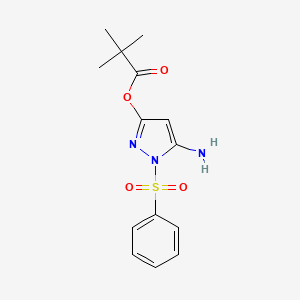

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)
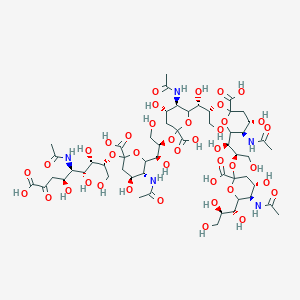
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)
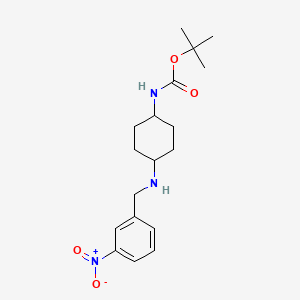

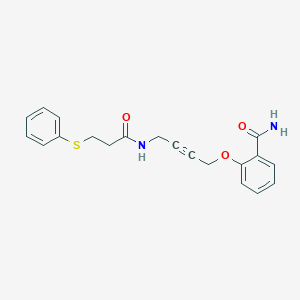
![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)

